N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride
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Overview
Description
N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride is a chemical compound with the molecular formula C6H15Cl2N2O. It is a derivative of acetamide, featuring an aminopropyl group and a methyl group attached to the nitrogen atom. This compound is often used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride typically involves the reaction of N-methylacetamide with 3-chloropropylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium at room temperature, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactions. The process includes the use of high-purity reactants and stringent quality control measures to ensure the consistency and purity of the final product. The reaction mixture is typically subjected to purification steps such as crystallization and filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
Oxidation: Formation of amides and nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. This interaction can lead to changes in the biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminopropyl)triethoxysilane: Used in surface modification and as a coupling agent.
N-(3-Aminopropyl)imidazole: Employed in the synthesis of pharmaceuticals and as a curing agent for epoxy resins.
Uniqueness
N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride is unique due to its specific structure, which combines the properties of both aminopropyl and methylacetamide groups. This combination allows it to participate in a diverse range of chemical reactions and makes it suitable for various applications in research and industry.
Properties
IUPAC Name |
N-(3-aminopropyl)-N-methylacetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-6(9)8(2)5-3-4-7;;/h3-5,7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHVYWLETJRDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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